4-(2-Bromophenoxy)-6-chloropyrimidine CAS 1251309-04-2 properties
4-(2-Bromophenoxy)-6-chloropyrimidine CAS 1251309-04-2 properties
An In-Depth Technical Guide to 4-(2-Bromophenoxy)-6-chloropyrimidine (CAS 1251309-04-2): A Key Intermediate in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 4-(2-Bromophenoxy)-6-chloropyrimidine is a highly functionalized pyrimidine derivative that serves as a versatile building block for the synthesis of complex molecules, particularly in the development of targeted therapies. Its strategic arrangement of reactive sites—a chloro group susceptible to nucleophilic substitution and a bromo-functionalized phenyl ring ready for cross-coupling reactions—offers chemists a powerful tool for constructing diverse molecular libraries. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Spectroscopic Profile
The precise physicochemical properties of 4-(2-Bromophenoxy)-6-chloropyrimidine are not widely published in standard chemical databases. However, based on its structure and data from closely related analogues, we can establish a reliable profile.
Physicochemical Properties
The following table summarizes the key computed and expected properties for this compound.
| Property | Value | Source/Method |
| CAS Number | 1251309-04-2 | - |
| Molecular Formula | C₁₀H₆BrClN₂O | Calculated |
| Molecular Weight | 285.53 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Analog Comparison |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) and poorly soluble in water. | Analog Comparison |
| Melting Point | Not reported; likely >100 °C based on similar structures. | Analog Comparison |
| Boiling Point | Not reported; decomposition expected at high temperatures. | Analog Comparison |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 7.0-8.8 ppm). Key signals would include a singlet for the C5-H of the pyrimidine ring (likely downfield, ~8.8 ppm), a singlet for the C2-H of the pyrimidine ring (~8.6 ppm), and a multiplet system for the four protons on the bromophenyl ring.
-
¹³C NMR: The carbon NMR would show ten distinct signals. The pyrimidine carbons would appear downfield, with C4 and C6 being the most deshielded due to their attachment to electronegative atoms (O, Cl, and ring nitrogens).
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This would result in a cluster of peaks for the parent ion around m/z 284, 286, and 288.
PART 2: Synthesis and Reactivity
The synthesis of 4-(2-Bromophenoxy)-6-chloropyrimidine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the differential reactivity of the chlorine atoms on a dichloropyrimidine precursor.
Synthetic Rationale and Causality
The pyrimidine ring is electron-deficient, which activates its halogen substituents toward nucleophilic attack. In 4,6-dichloropyrimidine, both chlorine atoms are activated; however, sequential and selective substitution is readily achievable. The introduction of the first substituent, the 2-bromophenoxide, proceeds via an SNAr mechanism. A strong, non-nucleophilic base is required to deprotonate the 2-bromophenol, forming the corresponding phenoxide. This phenoxide is a potent nucleophile that readily attacks one of the electrophilic carbon centers (C4 or C6) of the pyrimidine ring, displacing a chloride ion.
Detailed Synthetic Protocol
This protocol describes a robust method for the laboratory-scale synthesis of the title compound.
Reaction: 4,6-Dichloropyrimidine + 2-Bromophenol → 4-(2-Bromophenoxy)-6-chloropyrimidine
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
2-Bromophenol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DMF.
-
Phenoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) to the DMF. Stir the suspension.
-
Slowly add a solution of 2-bromophenol (1.0 eq) in anhydrous DMF via the dropping funnel over 20-30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 2-bromophenoxide.
-
Nucleophilic Substitution: Add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield 4-(2-Bromophenoxy)-6-chloropyrimidine.
Workflow Diagram
Caption: Synthetic workflow for 4-(2-Bromophenoxy)-6-chloropyrimidine.
Reactivity Profile
The resulting molecule is a bifunctional intermediate. The remaining chlorine atom at the C6 position is still activated for further SNAr reactions, for example, with amines or other nucleophiles.[3] Additionally, the bromo group on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents.
PART 3: Applications in Drug Discovery
The utility of 4-(2-Bromophenoxy)-6-chloropyrimidine lies in its capacity to serve as a scaffold for building molecules with high structural complexity and tailored biological activity.
Role as a Core Intermediate
This compound is an excellent example of a "privileged scaffold" intermediate. Its structure is analogous to key intermediates used in the synthesis of potent therapeutics. For instance, the synthesis of Macitentan, a dual endothelin receptor antagonist, involves the sequential substitution of a dichloropyrimidine core, first with an ethylene glycol side chain and then with a sulfonamide.[4][5][6] The title compound provides a similar platform where the 2-bromophenoxy moiety can serve as a crucial binding element for a biological target, while the C6-chloro position allows for the attachment of solubilizing groups or other pharmacophores.
Versatility in Lead Optimization
During a drug development campaign, the ability to rapidly generate analogues is paramount. 4-(2-Bromophenoxy)-6-chloropyrimidine is ideally suited for this purpose. The two distinct reactive sites can be addressed with orthogonal chemistries, allowing for systematic exploration of the chemical space around the pyrimidine core. This dual functionality enables chemists to fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Diagram of Synthetic Potential
Sources
- 1. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
